Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate
CAS No.:
Cat. No.: VC13901671
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21NO2 |
|---|---|
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate |
| Standard InChI | InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-5-8-13(10-14)6-4-7-13/h4,6H,5,7-10H2,1-3H3 |
| Standard InChI Key | RVDSUZPAOXYGKG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2 |
Introduction
Structural Characteristics and Molecular Design
The defining feature of tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate is its spirocyclic core, which consists of a six-membered azaspiro ring system (Figure 1). The spiro junction at position 6 creates a rigid three-dimensional geometry, a property highly sought after in drug design for enhancing target binding specificity and metabolic stability . The tert-butyl carbamate (Boc) group at the nitrogen atom serves dual roles: it acts as a protecting group during synthesis and modulates the compound’s solubility profile, while the carboxylate ester enhances reactivity for downstream functionalization.
Stereoelectronic Effects
The spirocyclic structure imposes significant stereoelectronic constraints. The nitrogen atom’s lone pair occupies an axial position, enabling conjugation with the carboxylate group and influencing nucleophilic reactivity. This configuration also reduces ring strain compared to non-spirocyclic analogs, as evidenced by computational studies.
Comparative Analysis with Analogous Compounds
Structural analogs, such as tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate and tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate, highlight the impact of heteroatom substitution (Table 1) . Replacing the double bond in the non-ene system with an oxygen atom or ketone group alters electronic distribution and hydrogen-bonding capacity, which can affect biological activity and synthetic accessibility.
Table 1: Structural and Molecular Comparison of Spirocyclic Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate | 223.31 | Spirocyclic amine, carboxylate | |
| Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | 239.31 | Ether, carboxylate | |
| Tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate | 239.31 | Ketone, carboxylate |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate typically involves a multi-step sequence starting from readily available precursors. A common approach, as detailed in patent CN102659678B, utilizes a cyclization reaction between a tertiary amine and a diketone derivative under basic conditions . For example, compound II (a bromoalkyl precursor) reacts with compound V (a tert-butyl-protected amine) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base, achieving a yield of 70.7% after recrystallization .
Key Reaction Conditions:
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Solvent: THF or dimethylformamide (DMF)
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Catalyst: Triethylamine or NaH
-
Temperature: 60–120°C for cyclization
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Workup: Recrystallization with diethyl ether
Epoxidation and Ring Expansion
A critical step in optimizing yield involves epoxidation of intermediate alkenes using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide . This step introduces strain into the spirocyclic system, facilitating subsequent ring expansion. For instance, treatment of compound VI with mCPBA in dichloromethane (DCM) at 0°C followed by NaOH washing yields the final product with minimal byproducts .
Challenges and Innovations
Early synthetic routes faced limitations due to the high cost and instability of intermediates like Nitromethane 99Min . Modern protocols address this by employing safer, more cost-effective reagents and continuous-flow systems to enhance scalability. Recent advances also leverage enzymatic catalysis for stereoselective spirocycle formation, though this remains experimental.
Physicochemical Properties
Solubility and Stability
The tert-butyl group confers lipophilicity (), making the compound soluble in organic solvents like DCM and THF but poorly soluble in water . Stability studies indicate degradation under acidic conditions (pH < 4) due to Boc group cleavage, necessitating storage at neutral pH and low temperatures .
Spectroscopic Characterization
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NMR (): Peaks at δ 1.42 ppm (tert-butyl), δ 4.21 ppm (carboxylate methylene), and δ 5.78 ppm (alkene protons).
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IR: Strong absorbance at 1745 cm (C=O stretch) and 1680 cm (C=C stretch) .
Applications in Medicinal Chemistry
Role in Drug Discovery
This compound serves as a versatile scaffold for developing inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH) and chemokine receptors (CCR3/CCR5) . Its rigid structure enhances binding affinity to hydrophobic enzyme pockets, as demonstrated in preclinical models of inflammation and HIV .
Case Study: CCR5 Antagonists
Derivatives of tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate have shown promise as CCR5 antagonists, blocking viral entry in HIV-infected cells . Structural modifications, such as substituting the carboxylate with a sulfonamide group, improve pharmacokinetic profiles by reducing plasma protein binding.
Future Directions and Challenges
Green Chemistry Approaches
Efforts to minimize solvent waste and energy consumption are underway. Microwave-assisted synthesis and catalytic hydrogenation offer routes to reduce reaction times and improve atom economy.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or conjugation with targeting moieties (e.g., antibodies) could enhance bioavailability and reduce off-target effects, particularly for CNS applications .
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